molecular formula C15H18N2O2S B14179218 4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 860344-56-5

4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid

Cat. No.: B14179218
CAS No.: 860344-56-5
M. Wt: 290.4 g/mol
InChI Key: XIMDIKHMVTVUNL-UHFFFAOYSA-N
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Description

4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoic acid moiety via a coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid ring.

Scientific Research Applications

4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid: shares structural similarities with other thiazole-containing compounds, such as thiazole-based antibiotics or thiazole-derived pharmaceuticals.

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid or 4-hydroxybenzoic acid have similar benzoic acid moieties but differ in their functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

860344-56-5

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-[5-methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C15H18N2O2S/c1-9(2)17(4)15-16-13(10(3)20-15)11-5-7-12(8-6-11)14(18)19/h5-9H,1-4H3,(H,18,19)

InChI Key

XIMDIKHMVTVUNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N(C)C(C)C)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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